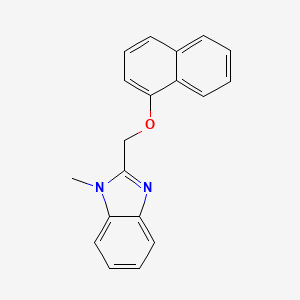

1-Methyl-2-(naphthalen-1-yloxymethyl)benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals . The benzimidazole moiety is known to exhibit diverse pharmacological activities .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . There are two classical methods for benzimidazole synthesis, i.e., coupling of 1,2-diaminobenzenes with carboxylic acids and of 1,2-diaminobenzenes with aldehydes and ketones .Molecular Structure Analysis

The molecular structure of a similar compound, 1-Methyl-2-phenylbenzimidazole, has been reported . The benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

In search of new active molecules, a small focused library of 1,2,3-triazoles derived from naphthols was efficiently prepared using the click chemistry approach . These synthesized triazole derivatives were evaluated for their antifungal activity. The results indicated that these compounds possess potential as antifungal agents. Specifically, they were tested against cytochrome P450 lanosterol 14α-demethylase of Candida albicans, a key enzyme involved in ergosterol biosynthesis. The in vitro and in silico studies revealed a significant correlation between the binding score and biological activity for these 1,2,3-triazole derivatives. This suggests that they may serve as ideal structural templates for the development of novel therapeutic agents against fungal infections.

Biochemical Mechanisms

Investigating the molecular mechanisms underlying the biological activities of this compound is crucial. Researchers can explore its interactions with specific enzymes, receptors, or cellular pathways. Techniques like X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations can provide valuable insights into its binding modes and conformational changes.

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with cytochrome p450 enzymes, particularly lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in fungi, making it a common target for antifungal drugs .

Mode of Action

Based on the activity of structurally similar compounds, it may interact with its target enzyme, potentially inhibiting its function . This interaction could lead to disruption of sterol biosynthesis, affecting the integrity and function of cellular membranes .

Biochemical Pathways

1-Methyl-2-((Naphthalen-1-Yloxy)Methyl)-1H-Benzo[D]Imidazole may affect the sterol biosynthesis pathway, given the potential target of this compound . Inhibition of lanosterol 14α-demethylase would prevent the conversion of lanosterol to ergosterol, a key component of fungal cell membranes . This could lead to an accumulation of toxic sterol intermediates and a deficiency of ergosterol, disrupting membrane function and integrity .

Result of Action

The molecular and cellular effects of 1-Methyl-2-((Naphthalen-1-Yloxy)Methyl)-1H-Benzo[D]Imidazole’s action would likely involve disruption of cell membrane function and integrity due to altered sterol composition . This could lead to leakage of cellular contents, impaired nutrient uptake, and ultimately, cell death .

Zukünftige Richtungen

Benzimidazole and its derivatives have been recognized as a promising pharmacophore in medicinal chemistry . They have been widely used in the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment . Future research may focus on the design of novel and potent benzimidazole-containing drugs .

Eigenschaften

IUPAC Name |

1-methyl-2-(naphthalen-1-yloxymethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c1-21-17-11-5-4-10-16(17)20-19(21)13-22-18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSKIDNPPHJFOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2699765.png)

![4-chloro-N-(5-chloro-2-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2699768.png)

![3,4-dimethyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2699779.png)